molecular formula C20H19FN4O3S B2465578 N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-86-2

N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2465578
CAS RN: 897621-86-2
M. Wt: 414.46
InChI Key: AFZBTSANIDTUKH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as FBTA, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. FBTA is a thiazole-based compound that has been shown to exhibit potent biological activity, making it an attractive candidate for use in various research applications.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptor (PBR)

Compounds similar in structure to N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors, showcasing their potential in neuroimaging and the study of neuroinflammation and neurodegenerative diseases (Zhang et al., 2003).

Anticancer and Anti-inflammatory Activities

Derivatives of similar compounds have been explored for their anti-inflammatory and anticancer activities. For instance, certain acetamide derivatives have shown significant anti-inflammatory activity, highlighting their potential in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013). Furthermore, modifications of these structures have resulted in compounds with potent antiproliferative activity against various cancer cell lines, suggesting a promising avenue for cancer therapy research (Xie et al., 2015).

Kinase Inhibition for Cancer Treatment

The synthesis of N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine and their evaluation for Src kinase inhibitory and anticancer activities provide insights into the design of novel cancer therapeutics. These compounds exhibit inhibition of cell proliferation in various carcinoma cells, underscoring the importance of structural features in therapeutic efficacy (Fallah-Tafti et al., 2011).

Urease Inhibition and Potential Antibacterial Applications

The synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides, showing significant activity for urease inhibition, suggest applications in designing inhibitors against urease-producing pathogens. Their potential antibacterial activity, especially against drug-resistant strains, could be of great interest in addressing antimicrobial resistance (Gull et al., 2016).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-28-17-5-3-2-4-16(17)24-19(27)25-20-23-15(12-29-20)10-18(26)22-11-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZBTSANIDTUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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